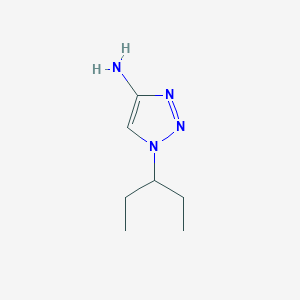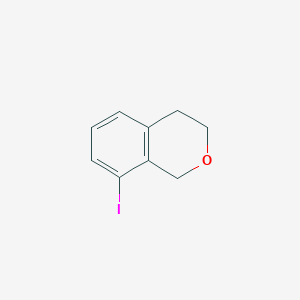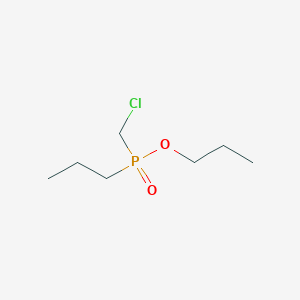
Propyl (chloromethyl)(propyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a propyl group and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl (chloromethyl)(propyl)phosphinate typically involves the reaction of propylphosphonic dichloride with propyl alcohol and chloromethyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Propyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
科学的研究の応用
Propyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of propyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
Propylphosphonic acid: Similar structure but lacks the chloromethyl group.
Chloromethylphosphonic acid: Contains the chloromethyl group but lacks the propyl group.
Diethyl (chloromethyl)phosphonate: Similar functional groups but different alkyl substituents.
Uniqueness
Propyl (chloromethyl)(propyl)phosphinate is unique due to the presence of both a propyl group and a chloromethyl group bonded to the phosphinate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C7H16ClO2P |
|---|---|
分子量 |
198.63 g/mol |
IUPAC名 |
1-[chloromethyl(propyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H16ClO2P/c1-3-5-10-11(9,7-8)6-4-2/h3-7H2,1-2H3 |
InChIキー |
IZVKTSZRKOIIEL-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(CCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


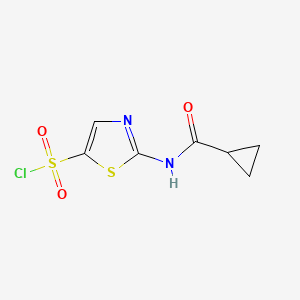
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)

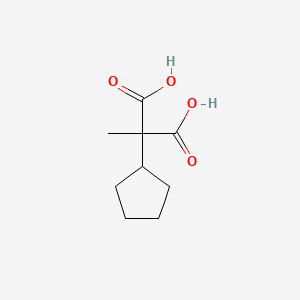
![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
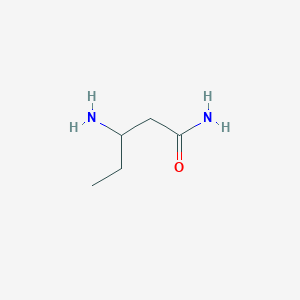
![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)
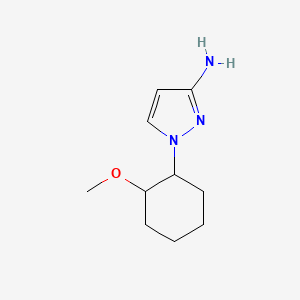

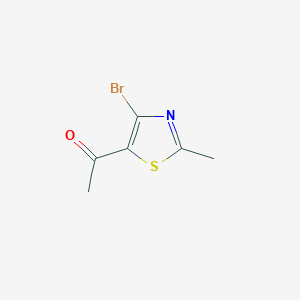
![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)
